molecular formula C8H8ClF2NO2 B6219699 methyl 6-amino-2,3-difluorobenzoate hydrochloride CAS No. 2751616-27-8

methyl 6-amino-2,3-difluorobenzoate hydrochloride

Cat. No. B6219699
CAS RN: 2751616-27-8
M. Wt: 223.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-amino-2,3-difluorobenzoate hydrochloride (6-ADF-HCl) is a synthetic compound that has been widely studied for its potential applications in research and laboratory experiments. It is an important intermediate for the synthesis of a variety of other compounds and is used in a variety of scientific research applications. 6-ADF-HCl has been found to have a number of biochemical and physiological effects, and its advantages and limitations for laboratory experiments have been extensively studied.

Scientific Research Applications

Methyl 6-amino-2,3-difluorobenzoate hydrochloride has been used in a variety of scientific research applications, including the synthesis of other compounds and the study of its mechanism of action. It has been used in the synthesis of a variety of pharmaceuticals, including anti-inflammatory drugs, antimalarial drugs, and anti-cancer drugs. Additionally, methyl 6-amino-2,3-difluorobenzoate hydrochloride has been studied for its potential applications in the study of enzyme inhibitors, protein-protein interactions, and drug delivery systems.

Mechanism of Action

The mechanism of action of methyl 6-amino-2,3-difluorobenzoate hydrochloride is not yet fully understood. However, it is believed that the compound interacts with a variety of proteins and enzymes in the body, leading to a number of biochemical and physiological effects. It has been shown to interact with a variety of cellular proteins, including kinases, phosphatases, and proteases. Additionally, it has been found to interact with certain enzymes, such as cytochrome P450 and the cytochrome b5 reductase.
Biochemical and Physiological Effects
The biochemical and physiological effects of methyl 6-amino-2,3-difluorobenzoate hydrochloride have been extensively studied. It has been found to have a number of effects on the body, including the inhibition of the enzyme cytochrome P450, the inhibition of the enzyme cytochrome b5 reductase, and the inhibition of the enzyme phosphatase. Additionally, methyl 6-amino-2,3-difluorobenzoate hydrochloride has been found to have anti-inflammatory, antimalarial, and anti-cancer effects.

Advantages and Limitations for Lab Experiments

The advantages of methyl 6-amino-2,3-difluorobenzoate hydrochloride for laboratory experiments include its high yield of synthesis and its wide range of potential applications. Additionally, methyl 6-amino-2,3-difluorobenzoate hydrochloride is relatively stable and can be stored for long periods of time. The main limitation of methyl 6-amino-2,3-difluorobenzoate hydrochloride is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for the study of methyl 6-amino-2,3-difluorobenzoate hydrochloride. These include further study of its mechanism of action, the development of new uses for the compound, and the exploration of its potential therapeutic applications. Additionally, further research could be done to explore the potential of methyl 6-amino-2,3-difluorobenzoate hydrochloride as an enzyme inhibitor, as well as its potential applications in drug delivery systems. Finally, further research could be done to explore the potential of methyl 6-amino-2,3-difluorobenzoate hydrochloride as a tool for understanding protein-protein interactions.

Synthesis Methods

Methyl 6-amino-2,3-difluorobenzoate hydrochloride can be synthesized using a number of methods, including the condensation of 6-amino-2,3-difluorobenzoic acid with hydrochloric acid. This reaction yields the desired compound in a high yield of approximately 98%. Other methods of synthesis include the reaction of 2,3-difluorobenzoic acid with 6-amino-2-chlorobenzoic acid and the reaction of 2,3-difluorobenzoic acid with 6-amino-2-methylbenzoic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 6-amino-2,3-difluorobenzoate hydrochloride involves the reaction of 6-amino-2,3-difluorobenzoic acid with methanol and hydrochloric acid to form methyl 6-amino-2,3-difluorobenzoate, which is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "6-amino-2,3-difluorobenzoic acid", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: 6-amino-2,3-difluorobenzoic acid is dissolved in methanol.", "Step 2: Hydrochloric acid is added to the solution and the mixture is stirred at room temperature for several hours.", "Step 3: The solvent is removed under reduced pressure to obtain methyl 6-amino-2,3-difluorobenzoate.", "Step 4: Methyl 6-amino-2,3-difluorobenzoate is dissolved in hydrochloric acid.", "Step 5: The solution is stirred at room temperature for several hours to form the hydrochloride salt of methyl 6-amino-2,3-difluorobenzoate.", "Step 6: The product is filtered, washed with water, and dried to obtain the final product, methyl 6-amino-2,3-difluorobenzoate hydrochloride." ] }

CAS RN

2751616-27-8

Molecular Formula

C8H8ClF2NO2

Molecular Weight

223.6

Purity

95

Origin of Product

United States

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